molecular formula C12H19NO4 B2406068 2-[(tert-butoxy)carbonyl]-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2021659-61-8

2-[(tert-butoxy)carbonyl]-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2406068
CAS No.: 2021659-61-8
M. Wt: 241.287
InChI Key: DHWDSOQJAYPICV-UHFFFAOYSA-N
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Description

2-[(tert-butoxy)carbonyl]-4-methyl-2-azabicyclo[211]hexane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-butoxy)carbonyl]-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of a suitable bicyclic precursor with 2-methylpropan-2-yl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-butoxy)carbonyl]-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(tert-butoxy)carbonyl]-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(tert-butoxy)carbonyl]-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
  • Methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate

Uniqueness

2-[(tert-butoxy)carbonyl]-4-methyl-2-azabicyclo[211]hexane-1-carboxylic acid stands out due to its unique bicyclic structure, which imparts specific chemical and biological properties

Properties

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-10(2,3)17-9(16)13-7-11(4)5-12(13,6-11)8(14)15/h5-7H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWDSOQJAYPICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2021659-61-8
Record name 2-[(tert-butoxy)carbonyl]-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
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